(R)-(1-Methylpiperidin-2-yl)methanamine dihydrochloride
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Overview
Description
®-(1-Methylpiperidin-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-Methylpiperidin-2-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of 1,5-diaminopentane with formaldehyde can yield piperidine derivatives.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions. For instance, the reaction of piperidine with methyl iodide in the presence of a base can yield 1-methylpiperidine.
Formation of the Methanamine Group: The methanamine group can be introduced through reductive amination reactions. For example, the reaction of 1-methylpiperidine with formaldehyde and hydrogen in the presence of a catalyst can yield ®-(1-Methylpiperidin-2-yl)methanamine.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting ®-(1-Methylpiperidin-2-yl)methanamine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-(1-Methylpiperidin-2-yl)methanamine dihydrochloride often involve continuous flow processes to ensure high yield and purity. These methods typically use automated systems to control reaction conditions such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-(1-Methylpiperidin-2-yl)methanamine dihydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: N-oxides of ®-(1-Methylpiperidin-2-yl)methanamine dihydrochloride.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
®-(1-Methylpiperidin-2-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-(1-Methylpiperidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets in the body. The compound can act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. For example, it may interact with neurotransmitter receptors, affecting the release and uptake of neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperidine: A simpler piperidine derivative without the methanamine group.
2-Methylpiperidine: A piperidine derivative with a methyl group at the 2-position.
N-Methylpiperidine: A piperidine derivative with a methyl group on the nitrogen atom.
Uniqueness
®-(1-Methylpiperidin-2-yl)methanamine dihydrochloride is unique due to the presence of both the methyl and methanamine groups, which confer specific chemical and biological properties. This combination of functional groups allows the compound to interact with a wider range of molecular targets and participate in diverse chemical reactions.
Properties
Molecular Formula |
C7H18Cl2N2 |
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Molecular Weight |
201.13 g/mol |
IUPAC Name |
[(2R)-1-methylpiperidin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9-5-3-2-4-7(9)6-8;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m1../s1 |
InChI Key |
CWKSCQXSCNDHIG-XCUBXKJBSA-N |
Isomeric SMILES |
CN1CCCC[C@@H]1CN.Cl.Cl |
Canonical SMILES |
CN1CCCCC1CN.Cl.Cl |
Origin of Product |
United States |
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